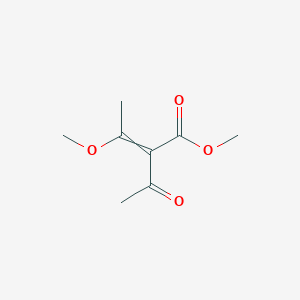

Methyl 2-acetyl-3-methoxybut-2-enoate

Cat. No. B8778370

M. Wt: 172.18 g/mol

InChI Key: CPXBIWUHSXPDLL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07161024B2

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), acetamidine hydrochloride (22.7 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was slowly charged, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (140 ml) and water (85 ml) were charged. The batch was agitated for 10 minutes and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 2,4,6-trimethylpyrimidine-5-carboxylate, 35.8 g. The product was purified by crystallizing from methanol. m. p. 61–62° C., 1H NMR (CDCl3): δ2.44 (6H, s, CH3), δ2.61 (3H, s, CH3), δ3.88 (3H, s, OCH3). 13H CMR (CDCl3): δ168.57, δ168.00, δ164.83, δ123.71, δ52.87, δ26.38, δ23.26. HR-MS; Calculated for C9H13N2O2, m/z=181.0977. Found 181.0972.

Name

potassium t-butoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

potassium t-butoxide

Name

methyl 2,4,6-trimethylpyrimidine-5-carboxylate

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].Cl.[C:14]([NH2:17])(=[NH:16])[CH3:15].[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].Cl>C1COCC1.CO.CC(C)=O>[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].[CH3:15][C:14]1[N:17]=[C:1]([CH3:2])[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:16]=1 |f:1.2,3.4,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

34.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C(C(=O)OC)=C(C)OC

|

|

Name

|

|

|

Quantity

|

22.7 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)(=N)N

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

136 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

potassium t-butoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The batch was agitated for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the batch cooled to between −5 and 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While the batch was cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 5° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The batch was concentrated under vacuum until no more volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Methyl t-butylether (140 ml) and water (85 ml) were charged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were then separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated under vacuum

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

potassium t-butoxide

|

|

Type

|

product

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

methyl 2,4,6-trimethylpyrimidine-5-carboxylate

|

|

Type

|

product

|

|

Smiles

|

CC1=NC(=C(C(=N1)C)C(=O)OC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07161024B2

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), acetamidine hydrochloride (22.7 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was slowly charged, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (140 ml) and water (85 ml) were charged. The batch was agitated for 10 minutes and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 2,4,6-trimethylpyrimidine-5-carboxylate, 35.8 g. The product was purified by crystallizing from methanol. m. p. 61–62° C., 1H NMR (CDCl3): δ2.44 (6H, s, CH3), δ2.61 (3H, s, CH3), δ3.88 (3H, s, OCH3). 13H CMR (CDCl3): δ168.57, δ168.00, δ164.83, δ123.71, δ52.87, δ26.38, δ23.26. HR-MS; Calculated for C9H13N2O2, m/z=181.0977. Found 181.0972.

Name

potassium t-butoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].Cl.[C:14]([NH2:17])(=[NH:16])[CH3:15].[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].Cl>C1COCC1.CO.CC(C)=O>[CH3:18][C:19]([CH3:22])([O-:21])[CH3:20].[K+:23].[CH3:15][C:14]1[N:17]=[C:1]([CH3:2])[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:16]=1 |f:1.2,3.4,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

34.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C(C(=O)OC)=C(C)OC

|

|

Name

|

|

|

Quantity

|

22.7 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)(=N)N

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

136 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

potassium t-butoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The batch was agitated for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the batch cooled to between −5 and 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While the batch was cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 5° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The batch was concentrated under vacuum until no more volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Methyl t-butylether (140 ml) and water (85 ml) were charged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were then separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated under vacuum

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC(=C(C(=N1)C)C(=O)OC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |